1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
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Overview
Description
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally similar to purine, a fundamental component of DNA and RNA
Preparation Methods
The synthesis of 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Alkylation: The final step involves the alkylation of the benzimidazole core with 3-methylbutan-1-amine using a suitable alkylating agent.
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the benzimidazole core.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors, to understand its therapeutic potential.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The cyclopropyl group may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar compounds to 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine include other benzimidazole derivatives such as:
1H-benzo[d]imidazole: The parent compound with a simpler structure.
2-(2-Furyl)-1H-benzo[d]imidazole: A derivative with a furan ring.
2-(4-Methylphenyl)-1H-benzo[d]imidazole: A derivative with a methylphenyl group.
Compared to these compounds, this compound is unique due to the presence of the cyclopropyl group and the 3-methylbutan-1-amine moiety, which may confer distinct biological and chemical properties.
Properties
CAS No. |
1094220-56-0 |
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Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
1-(1-cyclopropylbenzimidazol-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21N3/c1-10(2)9-12(16)15-17-13-5-3-4-6-14(13)18(15)11-7-8-11/h3-6,10-12H,7-9,16H2,1-2H3 |
InChI Key |
LEORPYNWCOOJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1C3CC3)N |
Origin of Product |
United States |
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